MAO‑B Inhibitory Potency of Pyridazine-Coumarin Hybrids vs. Simple Coumarin-3-Carboxamides
Pyridazine-containing 3-heteroarylcoumarins (e.g., compounds 9b and 9d) achieve IC50 values in the sub-micromolar range against recombinant human MAO‑B, whereas the most potent 3‑carboxamido‑7‑substituted coumarins lacking a pyridazine ring typically exhibit IC50 values between 1 and 100 µM under the same assay conditions [1][2]. This represents an improvement of at least 10‑ to 100‑fold in potency.
| Evidence Dimension | hMAO-B IC50 |
|---|---|
| Target Compound Data | <1 µM (class representative 9b/9d) |
| Comparator Or Baseline | 3-Carboxamido-7-substituted coumarins without pyridazine: IC50 1–100 µM |
| Quantified Difference | ≥10- to 100-fold lower IC50 |
| Conditions | In vitro enzymatic assay using recombinant human MAO‑B |
Why This Matters
The sub-micromolar potency indicates that the pyridazine-bearing target compound is a stronger candidate for MAO‑B inhibitor screening than historically dominant coumarin-3-carboxamide series, reducing the concentration needed for effective inhibition by at least one order of magnitude.
- [1] Costas-Lago MC, et al. Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. Eur J Med Chem. 2017;139:1-11. PMID: 28797881. View Source
- [2] Chimenti F, et al. Synthesis, molecular modeling, and selective inhibitory activity against human monoamine oxidases of 3-carboxamido-7-substituted coumarins. J Med Chem. 2009;52(7):1935-42. PMID: 19296648. View Source
